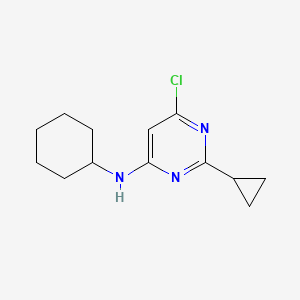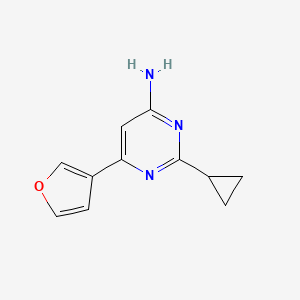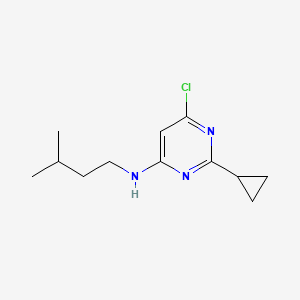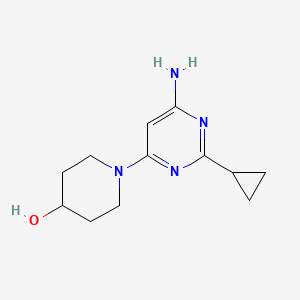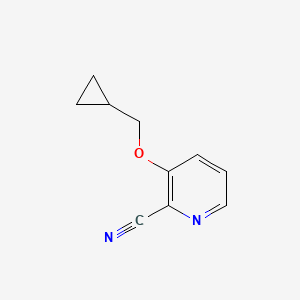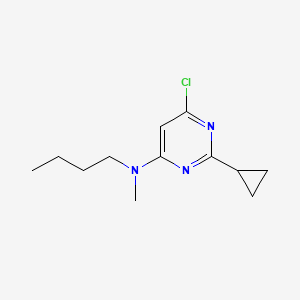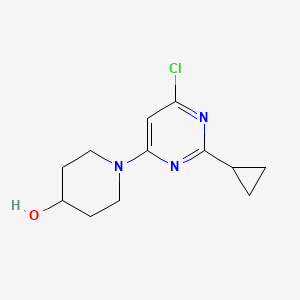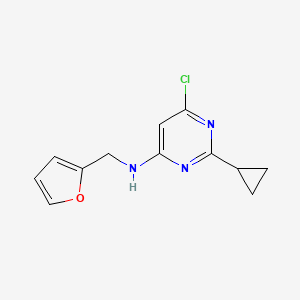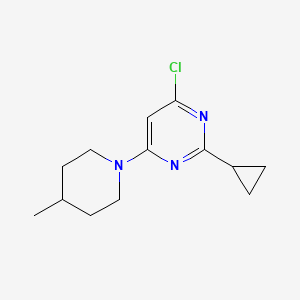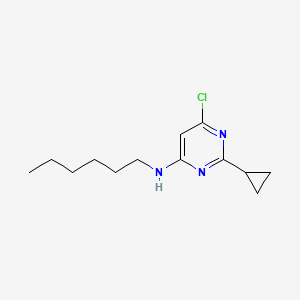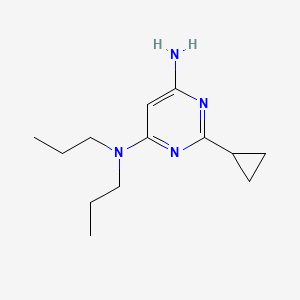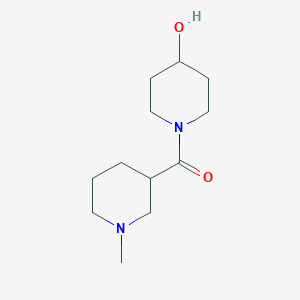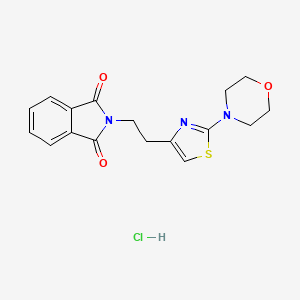
2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride
Vue d'ensemble
Description
“2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride” is a chemical compound . It is used for experimental research and is sold by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C17H17N3O3S.ClH/c21-15-13-3-1-2-4-14 (13)16 (22)20 (15)6-5-12-11-24-17 (18-12)19-7-9-23-10-8-19;/h1-4,11H,5-10H2;1H . This indicates that the compound has a complex structure with several functional groups, including a morpholino group, a thiazol group, and an isoindoline group .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Development of Synthesis Methods : A study by (Tkachuk et al., 2020) explored the synthesis of related compounds using thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This method could potentially be applied to synthesize variants of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride.
Microwave Catalytic Synthesis : Li Jin-jin (2009) conducted research on synthesizing isoindoline-1,3-dione derivatives using both traditional and microwave technology, achieving high product yield. This method might be relevant for synthesizing 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride (Li Jin-jin, 2009).
Molecular Structure and Interaction Studies
Ultrasonic Investigation : Tekade et al. (2019) investigated molecular interactions of N-Phthaloyl compounds, including isoindoline-1,3-dione derivatives, in different solvents. These findings might be pertinent to understanding the solvation and interaction characteristics of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride (Tekade, Tale, & Bajaj, 2019).
Crystal and Molecular Structure Analysis : Duru et al. (2018) analyzed the crystal structure of a related compound, 2-(4-ethoxyphenyl)isoindoline-1,3-dione. This research could offer insights into the structural characteristics of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride (Duru, Evecen, Tanak, & Ağar, 2018).
Application in Fluorescent Probes
- Fluorescent Probe Development : Wang et al. (2018) designed a carbazole-based fluorescent probe using an isoindoline-1,3-dione derivative. This suggests potential applications of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride in developing sensitive fluorescent probes for various applications (Wang, Hu, Li, & Hu, 2018).
Miscellaneous Applications
- Synthesis of Aza-pseudopeptides : Chadli et al. (2017) synthesized aza-pseudopeptides using isoindoline-1,3-dione derivatives, demonstrating the utility of such compounds in creating corrosion inhibitors. This could hint at the utility of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride in similar applications (Chadli, ELherri, Elmsellem, Elazzouzi, Merad, Aouniti, Hammouti, Mulengi, & Zarrouk, 2017).
Propriétés
IUPAC Name |
2-[2-(2-morpholin-4-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S.ClH/c21-15-13-3-1-2-4-14(13)16(22)20(15)6-5-12-11-24-17(18-12)19-7-9-23-10-8-19;/h1-4,11H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJQETKOKLBWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



